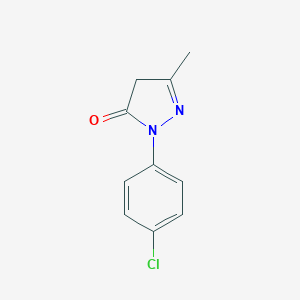

1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone

Description

Significance of Pyrazolone (B3327878) Scaffold in Contemporary Organic and Medicinal Chemistry Research

The pyrazolone scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is a cornerstone in modern drug discovery and organic synthesis. wikipedia.orgnih.gov Its significance stems from its "privileged" structural status, meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Pyrazolone derivatives are known to exhibit antimicrobial, anti-inflammatory, antitumor, antioxidant, and antiviral properties, among others. nih.govnih.govresearchgate.net

The versatility of the pyrazolone ring allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. nih.gov This has led to the development of numerous FDA-approved drugs containing this core structure. nih.govresearchgate.net For instance, Edaravone (B1671096) is used in treating cerebral ischemia, and Eltrombopag is used for low blood platelet counts. wikipedia.orgresearchgate.net In organic synthesis, pyrazolones are valuable intermediates, particularly as coupling components in the synthesis of azo dyes, which are of significant industrial importance. wikipedia.orgresearchgate.net

Table 1: Examples of Bioactive Pyrazolone-Containing Compounds

| Compound Name | Therapeutic Class | Key Application |

|---|---|---|

| Edaravone | Antioxidant | Neuroprotective agent for stroke and ALS |

| Dipyrone (Metamizole) | Analgesic, Antipyretic | Pain and fever relief |

| Propyphenazone | Analgesic, Antipyretic | Pain and fever relief |

| Eltrombopag | Thrombopoietin Receptor Agonist | Treatment of thrombocytopenia |

Overview of Halogenated Pyrazolones in Advanced Chemical Research

The introduction of halogen atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance biological activity, modulate physicochemical properties, and improve metabolic stability. Halogenated pyrazolones are a subject of intense research for these reasons. The presence of a halogen, such as chlorine, fluorine, or bromine, on the pyrazolone scaffold can significantly influence its electronic properties and binding interactions with biological targets. nih.gov

Research has shown that halogen substitutions can lead to potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is relevant for treating neurodegenerative disorders. nih.govresearchgate.net For example, studies on halogenated pyrazolines demonstrated that the potency against MAO-B increased in the order of –F > –Cl > –Br > –H substitution. nih.gov Furthermore, halogenation is a key step in creating diverse molecular libraries, as the halogen atom can serve as a handle for further functionalization through cross-coupling reactions. mdpi.com Efficient and environmentally friendly methods, such as electrochemical oxidative halogenation, have been developed to synthesize 4-halopyrazolones, providing a green route to these important derivatives. rsc.org

Research Trajectories of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone within Heterocyclic Chemistry

This compound is a specific halogenated pyrazolone that serves primarily as a crucial building block in the synthesis of more complex heterocyclic systems. tandfonline.com Its molecular formula is C10H9ClN2O. chemspider.com The presence of the chlorophenyl group at the N-1 position, the methyl group at C-3, and the reactive methylene (B1212753) group at C-4 makes it a versatile precursor for various condensation reactions.

A significant research trajectory for this compound involves its use in multicomponent reactions to construct novel, biologically active molecules. For instance, it is a key reactant in the synthesis of pyrano[2,3-c]pyrazole derivatives. tandfonline.com In one study, this compound was reacted with various aldehydes and malononitrile (B47326) in a one-pot synthesis to produce a library of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were then evaluated for their anti-glioma activity. tandfonline.com

The compound itself can exist in different tautomeric forms, a common feature of pyrazolones that influences their reactivity. researchgate.netnih.gov While extensive studies on the specific biological properties of this compound itself are not widely published, its importance is well-established through the pharmacological successes of the compounds derived from it.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H9ClN2O chemspider.com |

| Molar Mass | 208.65 g/mol chemspider.com |

| Appearance | White to light yellow powder/crystal tcichemicals.com |

| Melting Point | 167.0 to 171.0 °C tcichemicals.com |

Research has also explored the crystal structure of compounds derived from this pyrazolone. For example, the crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, synthesized from 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, has been determined. researchgate.net Such structural studies confirm the tautomeric forms and molecular geometry, which are crucial for understanding reactivity and designing new molecules. researchgate.net

Historical Context and Evolution of Pyrazolone Research

The history of pyrazolone chemistry began in 1883 with the German chemist Ludwig Knorr. wikipedia.orgresearchgate.netresearchgate.net Through a condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), Knorr synthesized the first pyrazolone derivative, 1-phenyl-3-methyl-5-pyrazolone. researchgate.net This discovery was not just an academic curiosity; it quickly led to the development of some of the earliest synthetic pharmaceuticals. wikipedia.org

Antipyrine (phenazone), a pyrazolone derivative, was introduced as an analgesic and antipyretic drug in the 1880s, marking a significant milestone in medicinal chemistry. wikipedia.orgresearchgate.net This spurred further research, leading to a vast number of derivatives in an effort to find compounds with enhanced potency and reduced toxicity. researchgate.net

The Knorr pyrazole (B372694) synthesis remains a fundamental and widely used method for creating the pyrazolone ring. nih.govmdpi.com Over the decades, the applications of pyrazolones have expanded far beyond medicine. Their discovery as effective coupling components for azo dyes in the late 19th century made them economically important precursors for the dye industry, a role they still hold today. wikipedia.orgresearchgate.net The continuous exploration of their chemical reactivity and biological activities ensures that pyrazolones, born from a foundational 19th-century reaction, remain at the forefront of modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIXQFSPEDIMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065325 | |

| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13024-90-3 | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013024903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of Pyrazolone Systems

Quantum Chemical Studies on the Electronic Structure of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone and Analogs

Quantum chemical methods are instrumental in elucidating the electronic characteristics of pyrazolone (B3327878) systems. These computational approaches allow for a detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and interactions.

Density Functional Theory (DFT) has become a primary tool for studying organic chemical systems due to its balance of computational efficiency and accuracy in including electron correlation. mdpi.comresearchgate.net For pyrazolone derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, have been successfully employed to predict their equilibrium structures and vibrational frequencies. nih.govbohrium.com

The selection of an appropriate basis set is crucial for the accuracy of these calculations. Studies on related pyrazolone structures have often utilized Pople-style basis sets, such as 6-311G** and 6-311+G(d,p). nih.govbohrium.com The inclusion of polarization functions (e.g., d,p) and diffuse functions (+) is important for accurately describing the electronic structure, especially for systems containing heteroatoms and potential hydrogen bonding. These computational setups have shown that predicted geometries can accurately reproduce experimental structural parameters obtained from X-ray crystallography. nih.govbohrium.com

| Computational Method | Basis Set | Application | Reference |

| DFT / B3LYP | 6-311G** | Geometry Optimization, Vibrational Frequencies | nih.gov |

| DFT / B3LYP | 6-311+G(d,p) | Geometry Optimization, Electronic Properties | bohrium.com |

| DFT | Not Specified | Tautomeric Equilibria, Proton Transfer | ijpcbs.comresearchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical global reactivity descriptor that provides insight into the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. malayajournal.org For pyrazolone derivatives, FMO analysis reveals that the charge density of the HOMO is often localized across the pyrazole (B372694) and phenyl rings, while the LUMO is also distributed over these regions. malayajournal.org This distribution indicates that these parts of the molecule are the primary sites for charge transfer. malayajournal.org

Table: Representative FMO Data for a Related Chlorophenyl Heterocyclic System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.2822 |

| ELUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level, and serves as an illustrative example for a related structure. malayajournal.org

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing a picture of the electron distribution. bohrium.com This analysis helps to identify atoms with excess positive or negative charge, which can be crucial in predicting sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and is a valuable tool for predicting the reactive sites of a molecule. malayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), blue areas indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green areas represent neutral potential. malayajournal.org For pyrazolone systems, MEP maps often show negative potential around the carbonyl oxygen and parts of the pyrazole ring, identifying these as likely sites for electrophilic interaction and hydrogen bonding. malayajournal.orgresearchgate.net

Conformational Analysis and Tautomeric Equilibrium of Pyrazolone Systems

Pyrazolone derivatives are known to exist in different tautomeric forms, and their relative stability is a subject of considerable interest. The equilibrium between these tautomers can be influenced by substitution patterns and the surrounding environment. ijpcbs.comnih.gov

Pyrazolone systems can exhibit prototropic tautomerism, existing in at least three forms: a CH-form (a ketone), an OH-form (an enol), and an NH-form (an imine-alcohol). ijpcbs.com The relative stability of these tautomers is a key factor in determining the compound's chemical behavior.

Theoretical studies on the related 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have shown that in the gas phase, the CH form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is generally the most stable tautomer. ijpcbs.com The OH form (3-methyl-1-phenyl-1H-pyrazol-5-ol) and the NH form (5-methyl-1-phenyl-1H-pyrazol-3-ol) are typically higher in energy. ijpcbs.com The specific energy differences depend on the computational method and basis set used.

Figure: Tautomeric Forms of 1-substituted-3-methyl-5-pyrazolone

CH-form: 1-(4'-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one

OH-form: 1-(4'-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol

NH-form: 2-(4'-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

The tautomeric equilibrium of pyrazolones is significantly influenced by the solvent environment. ijpcbs.com This is because the different tautomers have varying polarities, leading to differential stabilization by solvents of different dielectric constants. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. ijpcbs.com

Studies have demonstrated that while the CH form may be the most stable in the gas phase, polar solvents tend to stabilize the more polar NH and OH forms. ijpcbs.com For instance, in solvents like ethanol (B145695) (ε=24) and water (ε=78), the energy difference between the tautomers changes. The stability of all tautomeric forms increases when moving from the gas phase to a solution, and this stabilization is more pronounced with increasing solvent polarity. ijpcbs.com For the related 3-methyl-1-phenyl-pyrazolone, the NH form is stabilized by as much as 13.80 kcal/mol in water compared to the gas phase. ijpcbs.com Consequently, in polar solvents, the equilibrium can shift to favor the NH or OH forms. ijpcbs.comnih.gov

Table: Calculated Stabilization Energies (kcal/mol) of Pyrazolone Tautomers from Gas Phase to Solution

| Tautomer | Stabilization in Ethanol | Stabilization in Water |

|---|---|---|

| CH form | 6.83 | 7.15 |

| OH form | 5.96 | 6.21 |

| NH form | 13.36 | 13.80 |

Data based on DFT calculations for 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. ijpcbs.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the dynamic behavior and intermolecular interactions of chemical systems. While specific MD simulation studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from its structural features and studies of closely related pyrazolone derivatives.

The molecular structure of this compound, featuring a chlorophenyl group, a methyl group, and a pyrazolone ring, allows for a variety of non-covalent interactions that govern its behavior in condensed phases. These interactions are crucial for understanding its crystal packing, solubility, and interactions with other molecules.

Key intermolecular interactions for pyrazolone systems include:

Hydrogen Bonding: The pyrazolone ring contains a carbonyl group (C=O) and a nitrogen atom, which can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as protic solvents or other functional groups with acidic protons, hydrogen bonds of the type O···H-X or N···H-X can form.

π-π Stacking: The presence of the aromatic chlorophenyl ring and the pyrazolone ring facilitates π-π stacking interactions. These are attractive, non-covalent interactions between aromatic rings, which play a significant role in the stabilization of crystal structures and molecular aggregates.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors (C-H···O and C-H···π), are also prevalent in pyrazolone crystal structures. For instance, in the crystal structure of the related compound 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the molecules are linked by C—H⋯O and weak C—H⋯π interactions. nih.govresearchgate.net The cohesion of the crystal is assured by these weak interactions. nih.govresearchgate.net

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule.

Computational studies on similar pyrazolone derivatives have utilized molecular docking and MD simulations to investigate their interactions within biological systems, such as the NF-κB signaling pathway. nih.gov These studies predict the stability and flexibility of pyrazolone-based ligands and highlight the importance of their intermolecular interactions in determining their biological activity. nih.gov Density Functional Theory (DFT) calculations have also been employed to analyze the electronic properties and molecular geometries of chlorophenyl-substituted pyrazolone derivatives, providing insights into electron-deficient sites that could be involved in intermolecular interactions. bibliotekanauki.plicm.edu.pl

While a dedicated MD simulation study on this compound would provide more precise quantitative data on its dynamic behavior and interaction energies, the existing body of research on related compounds provides a solid foundation for understanding the key intermolecular forces at play.

Non-Linear Optical (NLO) Properties of Pyrazolone-Containing Systems

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. jhuapl.edu Organic molecules, particularly those with extended π-conjugation and electron donor-acceptor (D-A) architectures, often exhibit significant NLO responses. Pyrazolone derivatives have emerged as a promising class of compounds for NLO applications due to their versatile electronic properties and the relative ease with which their molecular structure can be modified.

Theoretical and computational investigations play a crucial role in understanding and predicting the NLO properties of new materials, guiding synthetic efforts towards molecules with enhanced performance. The NLO response of a molecule is fundamentally linked to its molecular hyperpolarizability (β for second-order and γ for third-order effects). Computational methods, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to calculate these properties.

Studies on various pyrazolone derivatives have demonstrated that their NLO properties are highly tunable through chemical modification. Key structural features that influence the NLO response include:

Push-Pull Systems: The introduction of electron-donating and electron-accepting groups at different positions of the pyrazolone scaffold can create a "push-pull" electronic system. This enhances the intramolecular charge transfer (ICT) upon excitation, which is a key factor for large hyperpolarizabilities.

π-Conjugation: Extending the π-conjugated system of the molecule generally leads to an increase in the NLO response. This can be achieved by introducing aromatic or unsaturated linkers.

Substitution Effects: The nature and position of substituents on the aromatic rings have a profound impact on the NLO properties. For example, a study on a series of pyrazoline derivatives showed a high dependence of the optical nonlinearity on the functionalization with different moieties. researchgate.net

Experimental techniques such as the Z-scan method and third-harmonic generation (THG) are used to measure the NLO properties of pyrazolone derivatives, often in the form of doped polymer thin films. researchgate.netdu.ac.ir For instance, the third-order nonlinear optical response of a series of pyrazoline derivatives has been investigated using the THG Maker fringes technique. researchgate.net The third-order nonlinear susceptibility (χ(3)) is a key parameter determined from these measurements.

The table below presents representative data on the third-order nonlinear optical properties of some pyrazoline derivatives, illustrating the range of values that can be achieved in this class of compounds.

| Compound | Film Thickness (μm) | Third-Order Nonlinear Susceptibility (χ(3))) (10⁻¹³ esu) |

| PRD 1 | 1.10 | 4.0 |

| PRD 2 | 0.79 | 0.98 |

| PRD 3 | 8.14 | 4.5 |

| PRD 4 | 5.83 | 5.12 |

Data adapted from a study on pyrazoline derivatives. researchgate.net

For this compound, the presence of the electron-withdrawing chlorophenyl group and the pyrazolone ring system provides a basis for potential NLO activity. Computational studies could elucidate the magnitude of its hyperpolarizability and guide further molecular engineering to enhance its NLO response. For example, the introduction of a strong electron-donating group on the pyrazolone ring or the extension of the π-system could significantly increase its NLO properties.

Biological and Pharmacological Research on 1 4 Chlorophenyl 3 Methyl 5 Pyrazolone Derivatives

Investigated Biological Activities of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone and its Derivatives

The scaffold of this compound has served as a versatile starting point for the synthesis of a multitude of derivatives. These new chemical entities have been the subject of extensive biological and pharmacological research, revealing a broad spectrum of activities. Investigations have primarily focused on their potential as therapeutic agents in oncology, infectious diseases, and conditions related to oxidative stress, as well as their ability to modulate specific enzyme functions.

Antitumor and Antiproliferative Potentials

Derivatives of this compound have demonstrated significant potential as antitumor and antiproliferative agents. Researchers have synthesized and evaluated various series of these compounds against numerous human cancer cell lines, revealing promising activity and offering new avenues for cancer therapy development.

A notable series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, synthesized from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, was screened for anticancer activity against glioblastoma cells. nih.gov Within this collection, one compound in particular, designated 4j, showed promising inhibitory properties against glioma growth. nih.gov This compound was effective against both primary patient-derived glioblastoma 2D cells and 3D neurospheres, inhibiting neurosphere formation in glioma stem cells. nih.gov While potent against glioma cells, compound 4j exhibited significantly less cytotoxicity against non-cancerous cells. nih.gov

Further research into pyrazole (B372694) derivatives has identified compounds with a broad spectrum of antitumor potential. nih.govjmchemsci.com In one study, two novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles were synthesized and evaluated by the National Cancer Institute (NCI). nih.gov Six of these compounds revealed significant antitumor potential against a wide range of subpanel tumor cell lines, demonstrating growth inhibition (GI50) and total growth inhibition (TGI) with only mild cytotoxic (LC50) activity. nih.gov Specifically, compounds 13 and 14 from this study proved to be the most active antitumor members identified. nih.gov Another study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs also identified seven compounds with potent and broad-spectrum antitumor activity against most tested tumor cell lines. jmchemsci.com

The antiproliferative effects of various pyrazolone (B3327878) derivatives have been documented against cell lines such as breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (HepG2). nih.gov For instance, certain pyrazoline derivatives bearing a halogen atom at the para position have displayed promising cytotoxicity against MCF7, HepG2, and HCT116 cell lines. jocpr.com

| Compound/Derivative Series | Cancer Cell Line(s) | Observed Activity/Potency | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (Compound 4j) | Glioblastoma (primary patient-derived 2D cells and 3D neurospheres) | Inhibited 3D neurosphere formation; Potent EC50 against glioblastoma cells with less cytotoxicity to non-cancerous cells. | nih.gov |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives (Compounds 13 & 14) | Various NCI subpanel tumor cell lines | Significant broad-spectrum antitumor potential; GI50 MG-MID values of 0.08 µM (13) and 0.36 µM (14). | nih.gov |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | Various NCI subpanel tumor cell lines | Seven compounds showed potential and broad-spectrum antitumor activity (GI50 <100 µM). | jmchemsci.com |

| Pyrazoline derivative with para-halogen atom | MCF7, HepG2, HCT116 | Promising cytotoxicity with IC50 values of 6.52 µM (MCF7), 6.71 µM (HepG2), and 6.19 µM (HCT116). | jocpr.com |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimycobacterial)

The this compound framework has been incorporated into novel molecules exhibiting a range of antimicrobial activities. These derivatives have been tested against various pathogenic bacteria, fungi, and mycobacteria, with some showing efficacy comparable or superior to standard drugs.

In the realm of antibacterial research, a series of 1′-(4-chlorophenyl)-5-(substituted aryl)-3′-(substituted aryl)-3,4-dihydro-2H,1′H-[3,4′]bipyrazolyl derivatives were synthesized and screened for their activity. researchgate.net These compounds were tested against Gram-positive bacteria (Staphylococcus aureus), a tubercular variant (Mycobacterium smegmatis), and a fungus (Candida albicans). researchgate.net One compound, 10e , demonstrated the lowest Minimum Inhibitory Concentration (MIC) against all tested organisms, with activity against M. smegmatis being particularly notable and comparable to the standard anti-tuberculosis drugs pyrazinamide (B1679903) and streptomycin (B1217042). researchgate.net

Other studies have also highlighted the antibacterial potential of pyrazole analogues. One investigation found that certain azopyrazole derivatives, such as 4-((4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazole (3a ) and its acetylated form (5a ), showed better zones of inhibition against bacterial strains than the reference drug ciprofloxacin. jocpr.com Fused pyrazole derivatives have also been reported to exhibit moderate antibacterial activity. jmchemsci.com

Regarding antifungal activity, imidazole (B134444) derivatives of pyrazole have been synthesized and tested. These 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives displayed excellent activity against a clinical strain of Candida albicans. nih.gov

The antimycobacterial potential of this class of compounds is particularly noteworthy. Beyond the activity of the bipyrazolyl derivatives against M. smegmatis, other pyrazole-based compounds have been specifically designed as antitubercular agents. researchgate.net For example, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives showed interesting antitubercular activity against the Mycobacterium tuberculosis H(37)Rv reference strain. nih.gov Furthermore, isonicotinoyl pyrazoles, which incorporate a structural motif from the frontline anti-TB drug isoniazid, have been synthesized and tested against both susceptible and isoniazid-resistant M. tuberculosis strains. nih.gov

| Compound/Derivative Series | Target Organism(s) | Observed Activity/Potency | Reference |

|---|---|---|---|

| 1′-(4-chlorophenyl)-[3,4′]bipyrazolyl derivative (10e) | Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans | Lowest MIC against all tested strains; comparable to pyrazinamide and streptomycin against M. smegmatis. | researchgate.net |

| 4-((4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazole (3a) | Various bacteria | Showed better zone of inhibition than the reference drug ciprofloxacin. | jocpr.com |

| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | Candida albicans, Mycobacterium tuberculosis H(37)Rv | Excellent antifungal activity and interesting antitubercular activity. | nih.gov |

| Isonicotinoyl pyrazole derivatives (2a, 2d) | M. tuberculosis (susceptible and INH-resistant strains) | Most active agents against susceptible M. tuberculosis and several INH-resistant strains. | nih.gov |

Antioxidant Properties and Radical Scavenging Activities

Several derivatives based on the pyrazolone scaffold have been investigated for their ability to counteract oxidative stress. These studies often measure the compounds' capacity to scavenge free radicals, a key process in mitigating cellular damage. The research is partly inspired by the structurally related drug edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant. mdpi.com

Phenyl-pyrazolone derivatives designed as anticancer agents have also been evaluated for their antioxidant properties. mdpi.com Using electron spin resonance (EPR)-based assays, these compounds were tested for their free radical scavenging activities against DPPH (1,1-diphenyl-2-picrylhydrazyl). The results demonstrated that these derivatives possess marked antioxidant capabilities, with their radical scavenging levels varying based on their specific chemical substitutions. mdpi.com One compound with a N-dichlorophenyl-pyrazolone moiety was identified as a robust antioxidant in addition to its primary anticancer activity. mdpi.com

Other research on novel fused pyrazole derivatives has also included evaluations of their antioxidant potential. jmchemsci.com Using multiple methods to assess this activity, studies have found that most of the synthesized compounds exhibited good antioxidant potential. jmchemsci.com Similarly, various pyrazolone derivatives have been screened in vitro for their antioxidant potential using the DPPH assay, with several compounds identified as potent antioxidant agents. nih.gov

| Compound/Derivative Series | Assay Method | Observed Activity | Reference |

|---|---|---|---|

| Phenyl-pyrazolone derivatives | DPPH radical scavenging (EPR-based) | Effectively present marked antioxidant properties; activity varies with substitution. | mdpi.com |

| Fused pyrazole derivatives | Multiple antioxidant assays | Most compounds exhibited good antioxidant potential. | jmchemsci.com |

| Picolinic acid-based pyrazolone derivatives | DPPH assay | Several compounds identified as potent antioxidant agents. | nih.gov |

Enzyme Inhibition Studies

The specific molecular architecture of this compound derivatives makes them suitable candidates for interacting with enzyme active sites. Research has focused on their potential to inhibit key enzymes involved in cancer progression, such as protein kinases and histone deacetylases.

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The AKT signaling pathway is a primary oncogenic pathway, and its isoform AKT2 (also known as PKBβ) is often implicated in glioma malignancy. nih.gov

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, derived from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, were synthesized and screened for kinase inhibitory activity. nih.govnih.gov One compound from this series, 4j , was screened against 139 purified kinases and was found to significantly inhibit PKBβ/AKT2 with a high degree of specificity. nih.gov Further biochemical analyses determined the IC50 values of 4j to be 12 µM against AKT2 and 14 µM against the AKT1 isoform. nih.gov This work established a novel biochemical kinase inhibitory function for this class of pyrano[2,3-c]pyrazoles. nih.govnih.gov In addition, some fused pyrazole derivatives have also demonstrated protein kinase inhibitory activity against kinases from Streptomyces species. jmchemsci.com

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition is a validated therapeutic strategy in oncology. While there is limited specific reporting on this compound derivatives as HDAC inhibitors, the broader pyrazole scaffold has been successfully incorporated into molecules designed to target these enzymes.

For example, hydroxamic acid-based inhibitors bearing a pyrazole scaffold and a cinnamoyl linker have been synthesized and evaluated for HDAC inhibitory activity. semanticscholar.org In a different study, derivatives of orientjchem.org-shogaol were synthesized, and among the most potent HDAC inhibitors were pyrazole products, which exhibited IC50 values in the micromolar range. nih.gov These findings suggest that the pyrazole nucleus can serve as a valuable component in the design of novel HDAC inhibitors, even though derivatives stemming directly from this compound have not been a primary focus in this specific area of research to date.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a crucial enzyme in DNA synthesis and repair, making it a target for cancer therapy. nih.govnih.gov While the broader class of pyrazole-containing compounds has been investigated for various pharmacological activities, current scientific literature does not provide direct evidence of this compound or its close derivatives as inhibitors of ribonucleotide reductase. Research on RR inhibitors has largely focused on other structural classes of compounds. nih.govnih.gov

DNA Methyltransferase Inhibition

DNA methyltransferases (DNMTs) are key enzymes in epigenetic regulation, and their inhibition is a strategy in cancer treatment. nih.govnih.gov Although various heterocyclic compounds are being explored as DNMT inhibitors, there is a lack of specific research data demonstrating that this compound or its derivatives inhibit DNA methyltransferase activity. The current focus of DNMT inhibitor research lies with other chemical scaffolds. nih.govnih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an important enzyme in the metabolic pathway of dopamine (B1211576) and a key target in the management of neurodegenerative diseases like Parkinson's disease. mdpi.com The pyrazolone and pyrazoline scaffolds have been identified as having potential for MAO-B inhibitory activity. researchgate.net Studies on related pyrazoline derivatives have indicated that substitutions on the phenyl rings can significantly influence their inhibitory potency and selectivity for MAO-B over MAO-A. mdpi.comnih.gov For instance, research on a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives showed that the nature and position of substituents on the aryl rings are critical for high-affinity and selective inhibition of MAO-B. acs.org While these findings suggest that the this compound scaffold could be a promising starting point for the design of novel MAO-B inhibitors, direct experimental evaluation of this specific compound and its simple derivatives for MAO-B inhibition is not extensively documented in the available literature. An in-silico molecular docking study of substituted pyrazolone analogs has suggested their potential to interact with the active site of MAO-B, indicating that this class of compounds warrants further investigation for anti-Parkinsonian activity. researchgate.net

Anti-inflammatory and Analgesic Research

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. jst.go.jp The pyrazolone nucleus is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). hilarispublisher.comnih.gov Research has shown that modifications at the 4-position of the pyrazolone ring, as well as the nature of the substituent at the 1-position, play a crucial role in the anti-inflammatory and analgesic efficacy. jst.go.jp

In one study, a series of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone derivatives with various substitutions at the 4-position were synthesized and screened for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats, and for analgesic activity using the writhing test in mice. jst.go.jp The presence of an acidic center, such as a carboxylic acid group, or an enolic group at the 4-position was found to significantly increase the anti-inflammatory activity. jst.go.jp

| Compound ID | Substitution at 4-position | Anti-inflammatory Activity (% edema inhibition) | Analgesic Activity (% protection) |

| 2a | H | 25.3 | 28.1 |

| 3b | OCH3 | 30.1 | 35.4 |

| 4b | CH2N(CH3)2 | 18.7 | 22.5 |

| 5b | CH2CN | 32.6 | 38.7 |

| 6b | CH(COOH)2 | 55.8 | 62.3 |

| 8b | C=CHN(CH3)2 | 40.2 | 45.8 |

| 9b | C(OH)=CH-COOC2H5 | 60.5 | 68.4 |

| Indomethacin | - | 65.2 | 75.6 |

Data synthesized from descriptions in the source literature. Actual values may vary based on specific experimental conditions. jst.go.jp

The study concluded that certain derivatives of this compound exhibit potent anti-inflammatory and analgesic activities, comparable in some cases to standard drugs like indomethacin. jst.go.jp

Neuroprotective Investigations (in context of Edaravone Analogs)

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, exerting its neuroprotective effects by mitigating oxidative stress. nih.govnih.govmdpi.comresearchgate.net Given the structural similarity, derivatives of this compound are considered analogs of Edaravone and have been investigated for their neuroprotective potential.

The neuroprotective mechanism of Edaravone involves the scavenging of various free radicals, which in turn reduces neuronal damage, apoptosis, and inflammation in the central nervous system. nih.govmdpi.com Studies on Edaravone have demonstrated its ability to reduce oxidative stress markers, inhibit lipid peroxidation, and protect neurons from degeneration in various models of neurological disorders. nih.govresearchgate.net

While extensive research is available on Edaravone itself, studies specifically detailing the neuroprotective effects of its 4'-chloro substituted analog are less common. However, the synthesis of various Edaravone analogs, including those with substitutions on the N-phenyl ring, has been undertaken to explore improvements in properties such as remyelination. mdpi.com The introduction of a chloro group at the 4'-position of the phenyl ring is a common medicinal chemistry strategy to modulate the electronic and lipophilic properties of a molecule, which could potentially influence its neuroprotective efficacy and pharmacokinetic profile. Further research is required to fully elucidate the specific neuroprotective profile of this compound in the context of Edaravone's known mechanisms.

Antiviral and Antitubercular Explorations

The pyrazole and pyrazoline scaffolds, including derivatives of this compound, have been a subject of interest in the search for new antimicrobial agents.

Antitubercular Activity:

Several studies have reported the synthesis and evaluation of 1-(4-chlorophenyl)pyrazole and pyrazoline derivatives for their activity against Mycobacterium tuberculosis. researchgate.netnih.gov The presence of the 4-chlorophenyl moiety at the N1 position of the pyrazole ring has been noted to contribute to enhanced biological activities. researchgate.net

In one study, a series of 1'-(4-chlorophenyl)-[3,4']bipyrazolyl derivatives were synthesized and showed promising antitubercular activity. researchgate.net Another study on 3-(4-chlorophenyl)-4-substituted pyrazoles also demonstrated good to excellent antitubercular activity for some of the synthesized compounds. nih.gov

| Compound Series | Key Structural Feature | MIC Range (µg/mL) against M. tuberculosis H37Rv |

| 1'-(4-chlorophenyl)-[3,4']bipyrazolyls | Biphenyl and other aryl substitutions | 1.56 - 6.25 for most active compounds |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Hydrazone, azetidinone, and thiazolidinone substitutions | Good to excellent activity reported |

Data synthesized from descriptions in the source literature. researchgate.netnih.gov

Antiviral Activity:

Research into the antiviral potential of this compound derivatives is an emerging area. A study on new 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives, which share the pyrazole core, demonstrated antiviral activity against a panel of RNA and DNA viruses. frontiersin.org Another study reported that certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives were capable of inhibiting the replication of the Hepatitis C Virus (HCV). researchgate.net These findings suggest that the pyrazole scaffold bearing a 4-chlorophenyl substituent is a viable starting point for the development of novel antiviral agents.

Anti-glioma Activity Research

Recent research has highlighted the potential of derivatives of this compound in the development of anti-glioma agents. nih.gov Glioma is an aggressive form of brain cancer with a poor prognosis, necessitating the discovery of novel therapeutic agents. nih.govresearchgate.net

A study focused on a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were synthesized from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. nih.gov These compounds were screened for their anticancer activity against primary patient-derived glioblastoma cells. One derivative, designated as compound 4j , exhibited promising glioma growth inhibitory properties. nih.gov

Further investigation revealed that compound 4j acts as a kinase inhibitor, showing low micromolar activity against AKT2/PKBβ, a key enzyme in an oncogenic signaling pathway often dysregulated in glioma. nih.gov The compound was also found to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells and showed potent EC50 values against glioblastoma cell lines. nih.gov Notably, compound 4j displayed significantly less cytotoxicity against non-cancerous cells. nih.gov

| Cell Line | Compound 4j EC50 (µM) |

| U87 | ~10 |

| T98 | ~15 |

| Primary Patient-Derived Glioma Cells | Potent inhibition reported |

Data synthesized from graphical representations and descriptions in the source literature. nih.gov

These findings establish a novel biochemical kinase inhibitory function for N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and underscore their potential as a new class of anti-glioma agents. nih.gov

Antidiabetic and Anticonvulsant Activities

Derivatives of this compound have demonstrated notable potential as both antidiabetic and anticonvulsant agents in various pharmacological studies.

Antidiabetic Activity: Research into pyrazolone-based compounds has identified promising candidates for managing diabetes mellitus. A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their in vivo antidiabetic effects using a streptozotocin-induced model. researchgate.net Several of these compounds exhibited prominent antidiabetic activity, which was correlated with their antioxidant properties, suggesting a dual mechanism for alleviating oxidative damage often seen in diabetes. researchgate.net In another study, sulfonamide-based acyl pyrazoles were investigated for their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. frontiersin.org The inhibition of this enzyme is an effective strategy for managing diabetes. frontiersin.org Furthermore, novel 1,3,5-triazine (B166579) derivatives incorporating a pyrazole moiety were developed as selective and potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for antidiabetic drugs. nih.gov One particular compound from this series showed a dose-dependent improvement in blood glucose and insulin (B600854) levels in diabetic Wistar rats. nih.govnih.gov

Anticonvulsant Activity: The pyrazolone nucleus is a core component in the development of new anticonvulsant drugs. bohrium.com A study focused on new pyrazolone derivatives synthesized with picolinic acid showed that one compound, in particular, ameliorated pentylenetetrazole (PTZ)-induced seizures. nih.gov This effect was linked to the compound's ability to reduce oxidative stress and inflammatory cascades. nih.gov In a separate investigation, novel (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives were synthesized and evaluated for anticonvulsant activity against a standard drug, Phenytoin. researchgate.netijper.org Several of these compounds, notably 4a, 4e, and 4f, demonstrated potent anticonvulsant effects. researchgate.net The evaluation of these compounds typically involves established animal models of epilepsy, such as the maximal electroshock (MES) and PTZ-induced seizure tests. researchgate.net

| Derivative Class | Activity | Key Findings | Reference |

| 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles | Antidiabetic | Compounds 4b, 4g, 4h, and 4j showed significant activity in a streptozotocin-induced diabetic model. | researchgate.net |

| Sulfonamide-based acyl pyrazoles | Antidiabetic | Demonstrated potential as α-glucosidase inhibitors. | frontiersin.org |

| 1,3,5-triazine-morpholino-pyrazole derivatives | Antidiabetic | Compound 8c was identified as a potent and selective DPP-4 inhibitor, improving glucose and insulin levels in vivo. | nih.govnih.gov |

| Picolinic acid-based pyrazolone derivatives | Anticonvulsant | Derivative Ic ameliorated PTZ-induced seizures by regulating the NF-κB/TNF-α/ROS pathway. | nih.gov |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanones | Anticonvulsant | Compounds 4a, 4e, and 4f showed more potent anticonvulsant activity compared to the standard, Phenytoin. | researchgate.net |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular underpinnings of how these derivatives exert their effects is crucial for further drug development. Research has focused on identifying specific biological targets, mapping cellular pathway interactions, and correlating chemical structures with observed mechanisms.

Target Identification and Receptor Binding Studies (e.g., Molecular Docking)

Molecular docking has been a key in-silico tool to predict and understand the interaction between this compound derivatives and their biological targets. nih.gov

For anticonvulsant activity, docking studies on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives identified the human mitochondrial branched-chain aminotransferase (BCATm) as a potential target. researchgate.netijper.org The compound with the highest activity, 4f, exhibited a high docking score of -6.898, suggesting a strong binding affinity to the active site of this enzyme, which was superior to the standard drug Gabapentin. researchgate.net

In the context of antidiabetic research, docking experiments were performed on novel 1,3,5-triazine derivatives. nih.gov A lead compound, 8c, was proficiently docked into the catalytic triad (B1167595) (Ser 630, Asp 710, and His740) within the S1 and S2 pockets of the DPP-4 enzyme, explaining its potent inhibitory activity. nih.gov Similarly, for newly synthesized acyl pyrazole sulfonamides, molecular docking analysis was used to study their binding modes with α-glucosidase, corroborating their in vitro inhibitory effects. frontiersin.org

| Derivative | Activity | Identified Target | Docking Score/Binding Interaction | Reference |

| Compound 4f | Anticonvulsant | Human mitochondrial branched-chain aminotransferase (BCATm) (PDB ID: 2A1H) | -6.898 | researchgate.net |

| Compound 8c | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) | Binds to catalytic triad (Ser 630, Asp 710, His740) | nih.gov |

| Acyl pyrazole sulfonamides | Antidiabetic | α-glucosidase | Good binding affinity observed, supporting in vitro results. | frontiersin.org |

Cellular Pathway Modulation by this compound Derivatives

The pharmacological effects of these derivatives are often the result of their ability to modulate specific cellular signaling pathways.

One study demonstrated that a potent pyrazolone derivative, compound Ic, exerted its neuroprotective and anticonvulsant effects by regulating the NF-κB/TNF-α/ROS pathway. nih.gov In a PTZ-induced seizure model, the compound significantly ameliorated the elevation of inflammatory mediators and oxidative stress by inhibiting this pathway. nih.gov This was confirmed through ELISA and Western blot analyses, which showed a prominent inhibitory effect on neuroinflammatory mediators like TNF-α and NF-κB. nih.gov

In a different context of anticancer research, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, derived from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, were found to inhibit the kinase AKT2/PKBβ. nih.gov The AKT signaling pathway is a major oncogenic pathway, and its inhibition by these derivatives highlights another potential therapeutic application. nih.gov

Structure-Mechanism Correlation in Biological Systems

The relationship between the chemical structure of pyrazolone derivatives and their biological mechanism is a key area of investigation. The presence and position of certain functional groups can significantly influence their pharmacological activity. nih.gov

The chlorophenyl ring is a significant functional group in many of these derivatives. bibliotekanauki.pl The presence of electron-withdrawing chlorine atoms can increase the molecule's polarity and reactivity, enhancing its ability to interact with biological targets like enzymes and receptors. bibliotekanauki.pl For instance, the chlorophenyl substitution at the 5-position of the pyrazolone ring in certain anticancer derivatives is thought to enhance interaction with apoptotic proteins and inhibit enzymes like cyclooxygenase-2 (COX-2). bibliotekanauki.pl

In Vitro and In Vivo Pharmacological Evaluation Models

A variety of standardized in vitro and in vivo models are employed to screen and characterize the pharmacological activities of this compound derivatives.

In Vivo Models: For assessing anticonvulsant activity, the most common acute models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.gov The MES test is used to identify compounds effective against generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. researchgate.net The 6 Hz psychomotor seizure test is also used to evaluate efficacy against therapy-resistant seizures. nih.govnih.gov

For antidiabetic activity, the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse model is widely used. researchgate.netnih.gov STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and this model mimics the hyperglycemic state of diabetes, allowing for the evaluation of a compound's effect on blood glucose and other biochemical parameters. researchgate.net

In Vitro Models: In vitro assays are crucial for preliminary screening and mechanism-of-action studies. For antioxidant potential, which is often linked to both antidiabetic and anticonvulsant activities, the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is commonly employed. researchgate.netnih.gov To assess antidiabetic mechanisms, in vitro enzyme inhibition assays are used, such as those targeting α-glucosidase or DPP-4. frontiersin.orgnih.gov For probing anticonvulsant mechanisms, in vitro ion channel binding assays are carried out to determine a compound's affinity for targets like voltage-gated sodium and calcium channels. nih.gov

| Model Type | Model Name | Pharmacological Activity Assessed | Reference |

| In Vivo | Maximal Electroshock (MES) Test | Anticonvulsant | researchgate.netnih.govnih.gov |

| In Vivo | Subcutaneous Pentylenetetrazole (scPTZ) Test | Anticonvulsant | nih.govresearchgate.netnih.gov |

| In Vivo | 6 Hz Seizure Test | Anticonvulsant | nih.govnih.gov |

| In Vivo | Streptozotocin (STZ)-Induced Diabetes | Antidiabetic | researchgate.netnih.gov |

| In Vitro | DPPH Radical Scavenging Assay | Antioxidant | researchgate.netnih.gov |

| In Vitro | α-Glucosidase Inhibition Assay | Antidiabetic | frontiersin.org |

| In Vitro | DPP-4 Inhibition Assay | Antidiabetic | nih.gov |

| In Vitro | Ion Channel Binding Assays | Anticonvulsant | nih.gov |

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 3 Methyl 5 Pyrazolone Analogs

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone analogs is highly dependent on the nature and position of substituents on both the pyrazolone (B3327878) core and the N-phenyl ring. Modifications can dramatically alter activities ranging from antimicrobial and anti-inflammatory to antitumor effects.

Substitutions on the Pyrazolone Ring:

The pyrazolone ring itself offers several positions for substitution, primarily at the C3, C4, and C5 positions.

C3 Position: The methyl group at the C3 position is a common feature. Studies on related pyrazoles have shown that electron-donating substituents at this position can enhance antimicrobial activity compared to substitutions at the C4 position. mdpi.com

C5 Position: The keto group at C5 is crucial for the pyrazolone structure. Comparing pyrazolone derivatives to their pyrazole (B372694) counterparts (where the keto group is replaced), studies have found that pyrazole derivatives can sometimes show higher anti-inflammatory and analgesic activity. connectjournals.com The presence of electron-donating methyl groups at both the C3 and C5 (in pyrazoles) positions was found to increase these activities. connectjournals.com

Fused Ring Systems: A common strategy to enhance bioactivity is to use the pyrazolone ring as a scaffold to build fused heterocyclic systems. Fusing the pyrazolone moiety with other rings like pyridine, pyrimidine, or triazine can lead to compounds with a wide spectrum of biological activities. mdpi.com

Substitutions on the N-Phenyl Ring:

The 1-(4'-chlorophenyl) group is a key feature, and variations on this ring significantly modulate the compound's properties.

Halogen Substituents: The chlorine atom at the para-position is a critical substituent. The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) and the nitro group (NO₂), on the phenyl ring has been shown to significantly influence antimicrobial activity. rsc.org For instance, analogs with these substituents exhibit substantial activity against bacteria like B. subtilis. rsc.org

Positional Isomerism: The position of substituents on the phenyl ring can lead to different biological profiles. For example, in a series of sulfonamide-bearing pyrazolone derivatives, the placement of the sulfonamide group at the meta- versus the para- position correlated with selectivity for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. nih.gov

Other Substituents: The introduction of hydroxyl or nitro groups at the para-position has been found to retain biological activity, an effect attributed to an increase in the electron density of the compounds. connectjournals.com In a study of pyrazole-based inhibitors, the introduction of acidic moieties was found to increase activity against the meprin β enzyme. nih.gov

The following table summarizes the observed impact of various substituents on the biological activities of pyrazolone analogs.

| Modification Site | Substituent/Modification | Observed Impact on Biological Activity | Activity Type | Reference |

| N-Phenyl Ring | Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br, -F) | Increased activity | Antimicrobial | rsc.org |

| N-Phenyl Ring | Sulfonamide (meta- vs. para-) | Altered selectivity for enzyme inhibition | Cholinesterase Inhibition | nih.gov |

| N-Phenyl Ring | Hydroxyl (-OH) or Nitro (-NO₂) at para-position | Retention of activity | Anti-inflammatory | connectjournals.com |

| Pyrazolone C3 | Electron-donating groups (e.g., -CH₃) | Enhanced activity | Antimicrobial | mdpi.com |

| Pyrazolone C5 | Replacement of keto group (conversion to pyrazole) | Increased activity | Anti-inflammatory, Analgesic | connectjournals.com |

| Overall Structure | Fusion with other heterocyclic rings (e.g., pyrimidine) | Potential for increased potency | General Bioactivity | mdpi.com |

Design Principles for Optimized Pyrazolone-Based Bioactive Molecules

Based on extensive SAR studies, several key principles have emerged for the rational design of optimized pyrazolone-based bioactive molecules.

Modulation of Electronic Properties: A primary design strategy involves the strategic placement of electron-donating or electron-withdrawing groups to fine-tune the molecule's electronic profile. The antimicrobial activity of pyrazolyl-thiazole derivatives, for example, was significantly enhanced by the presence of electron-withdrawing groups like nitro and halogens on an attached phenyl ring. rsc.org This suggests that for certain targets, reducing electron density in specific regions of the molecule is beneficial.

Molecular Hybridization: This principle involves combining the pyrazolone scaffold with other known bioactive moieties to create hybrid molecules with potentially synergistic or enhanced effects. mdpi.com For instance, associating pyrazolone with fragments like isatin, thiadiazole, or piperazine (B1678402) may increase biological potency. mdpi.com This approach aims to target multiple pathways or improve pharmacokinetic properties.

Scaffold Hopping and Ring Modification: While the pyrazolone ring is a potent scaffold, modifications such as converting it to a pyrazole can sometimes lead to improved activity. For certain anti-inflammatory applications, pyrazole derivatives have shown greater efficacy than their pyrazolone counterparts, indicating that the C5-keto group is not always essential and can be replaced to optimize activity. connectjournals.com

Introduction of Specific Functional Groups: The addition of specific functional groups can introduce new interactions with biological targets. For example, incorporating acidic moieties can enhance activity against certain enzymes like meprin β, likely by forming new ionic or hydrogen bond interactions in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. ej-chem.org For pyrazolone analogs, QSAR studies have been instrumental in identifying key molecular features that govern their activity, thereby guiding the design of new, more potent compounds.

In one study focusing on the antitumor activity of novel arylazopyrazole analogs against Ehrlich Ascites Carcinoma (EAC) cells, a QSAR model was developed to predict cytotoxic effects. nih.gov The analysis identified several key molecular descriptors that were crucial in describing the biological activity: nih.gov

Dipole Moment: This descriptor relates to the polarity of the molecule and its ability to engage in dipole-dipole interactions.

Excitation Energy: Related to the electronic structure of the molecule.

Energy of the LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is an indicator of a molecule's ability to accept electrons and is often correlated with its reactivity.

Solvent Accessible Surface Area: This descriptor measures the surface area of the molecule that is accessible to a solvent, providing insight into its potential for interaction with a biological target.

Heat of Formation: A thermodynamic property indicating the stability of the molecule.

Another QSAR study on a series of pyrazolone derivatives evaluated for antimicrobial activity also highlighted the importance of molecular descriptors derived from the chemical structure in predicting biological properties. ej-chem.org

These models provide a mathematical framework to understand the SAR, allowing researchers to prioritize the synthesis of compounds with a higher probability of being active. The identified descriptors from the QSAR model for antitumor pyrazole analogs are summarized in the table below.

| QSAR Molecular Descriptor | Potential Significance in Biological Activity | Reference |

| Dipole Moment | Influences polarity and intermolecular interactions. | nih.gov |

| Excitation Energy | Relates to the electronic properties and reactivity. | nih.gov |

| Energy of LUMO | Indicates the molecule's electrophilicity and ability to accept electrons. | nih.gov |

| Solvent Accessible Surface Area | Relates to the size and shape of the molecule and its accessibility to the target site. | nih.gov |

| Heat of Formation | Reflects the thermodynamic stability of the compound. | nih.gov |

By using such QSAR models, chemists can computationally screen virtual libraries of this compound analogs and select the most promising candidates for synthesis and biological testing, thus accelerating the drug discovery process. nih.gov

Applications in Materials Science and Coordination Chemistry

Pyrazolone (B3327878) Derivatives as Ligands in Coordination Chemistry Research

Pyrazolone derivatives, including 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone, are a well-established class of chelating ligands in coordination chemistry. depositolegale.itsaudijournals.com Their ability to coordinate with metal ions is attributed to the presence of donor atoms, typically oxygen and nitrogen, within their molecular structure. depositolegale.itsaudijournals.comunicam.it The coordination chemistry of pyrazole-derived ligands has been a subject of extensive study, primarily due to their biological implications and their capacity to form stable metal complexes. saudijournals.com

These ligands can exist in different tautomeric forms, which influences their coordination behavior with various metal centers. depositolegale.itunicam.it The versatility of pyrazolone-based ligands is further enhanced by the ease with which their structure can be modified, allowing for the fine-tuning of their coordination properties to suit specific applications. depositolegale.itunicam.it For instance, the introduction of different substituent groups can alter the electronic and steric properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

Formation and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the pyrazolone ligand with a suitable metal salt in an appropriate solvent. nih.govacs.org The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including:

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

NMR Spectroscopy: To probe the coordination environment of the metal ion and the structural integrity of the ligand upon complexation. nih.gov

FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and gain insights into its electronic structure.

Elemental Analysis: To confirm the stoichiometry of the metal complex.

Research has demonstrated the formation of complexes with a wide range of metals, including transition metals, main group elements, lanthanides, and actinides. nih.govacs.org The stoichiometry of these complexes can vary, with ligand-to-metal ratios of 1:1, 2:1, 3:1, and 4:1 being reported. nih.govacs.org The coordination geometry of the metal center in these complexes can also differ, with common arrangements including octahedral, pentagonal-bipyramidal, and antiprismatic. nih.gov

Table 1: Examples of Metal Complexes with Pyrazolone Derivatives and their Characterization

| Metal Ion | Pyrazolone Ligand | Characterization Techniques | Reference |

| Zinc(II) | 4-acyl-5-pyrazolone Schiff base | X-ray Diffraction, DFT Calculations | unicam.it |

| Copper(II) | 4-acyl-5-pyrazolone Schiff base | Spectroscopic Methods | unicam.it |

| Molybdenum(IV) | 4-acyl-5-pyrazolone Schiff base | Spectroscopic Methods | unicam.it |

| Magnesium(II) | Acylpyrazolone | X-ray Crystallography, NMR Spectroscopy | nih.gov |

| Calcium(II) | Acylpyrazolone | X-ray Crystallography, NMR Spectroscopy | nih.gov |

Research into Photophysical Properties of Pyrazolone-Metal Complexes (e.g., Fluorescence Photo-switching)

The photophysical properties of pyrazolone-metal complexes have been a significant area of research, with a particular focus on their potential as fluorescent materials and photoswitches. researchgate.netacs.org The coordination of a metal ion to a pyrazolone ligand can significantly influence its electronic structure and, consequently, its absorption and emission properties.

Some pyrazolone derivatives exhibit photochromism, the ability to reversibly change color upon exposure to light. researchgate.net This property is often associated with a photoinduced transformation between different isomeric forms, such as the enol and keto tautomers. researchgate.net The formation of metal complexes can modulate this photochromic behavior, leading to the development of novel photoswitchable materials.

Furthermore, certain pyrazolone-metal complexes display interesting fluorescence properties. researchgate.net The emission characteristics, such as wavelength and quantum yield, can be tuned by altering the metal ion or the substituents on the pyrazolone ligand. This has led to research into their application as fluorescent probes and in the development of materials with switchable fluorescence, where the emission can be turned "on" or "off" by external stimuli like light or the addition of specific ions. researchgate.netacs.org

Potential in Dyes and Photochromic Materials Research

The vibrant colors and photophysical properties of pyrazolone derivatives and their metal complexes make them promising candidates for applications as dyes and in the development of photochromic materials. jchemlett.com

Dyes: Pyrazolone-based compounds have been utilized in the synthesis of acid dyes for textiles. jchemlett.comqdhw.comresearchgate.net The introduction of a metal ion to form a metal-complex dye can enhance the fastness properties of the dye on the fabric, leading to improved resistance to washing, rubbing, and perspiration. jchemlett.com The color of these dyes can be varied by changing the substituents on the pyrazolone ring and the coordinated metal ion. jchemlett.com

Photochromic Materials: The photochromic properties of some pyrazolone derivatives, as discussed in the previous section, are being explored for the development of smart materials. researchgate.net These materials could find applications in areas such as optical data storage, ophthalmic lenses, and security inks. Research in this area focuses on improving the sensitivity, fatigue resistance, and reversible switching properties of these photochromic compounds. researchgate.net

Use in Solvent Extraction of Metal Ions

Pyrazolone derivatives, including this compound, have been extensively investigated as chelating extractants for the separation and purification of metal ions. nih.govresearchgate.net The process of solvent extraction involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the extractant. rsc.org

The efficiency and selectivity of the extraction process are governed by the principles of coordination chemistry. rsc.org The pyrazolone ligand forms a neutral, lipophilic complex with the metal ion, which is then readily extracted into the organic solvent. rsc.org The selectivity of the extraction can be controlled by adjusting the pH of the aqueous phase and the concentration of the extractant.

A phenomenon known as synergism is often observed in the solvent extraction of metal ions using pyrazolone derivatives. nih.gov Synergism occurs when the combined effect of two different extractants is greater than the sum of their individual effects. nih.gov For instance, the addition of a neutral ligand, such as 1,10-phenanthroline or 2,2'-bipyridine, to a system containing a pyrazolone extractant can significantly enhance the extraction efficiency of certain metal ions, particularly lanthanides. nih.gov This is attributed to the formation of a more stable and more readily extractable ternary complex in the organic phase. nih.gov

Analytical Chemistry Research Involving Pyrazolone Derivatives

Utilization of Pyrazolone (B3327878) Derivatives for Derivatization in Analytical Methods

Pyrazolone derivatives are widely employed as derivatizing agents to enhance the detectability and separation of analytes in various analytical techniques, most notably in chromatography. nih.gov The core reason for their utility lies in the reactive methylene (B1212753) group at the C-4 position of the pyrazolone ring, which can readily react with specific functional groups on target molecules. This process attaches the pyrazolone moiety, which often contains a strong chromophore or fluorophore, to the analyte.

One of the most common derivatives used for this purpose is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.govclemson.edu The derivatization reaction imparts several advantageous characteristics to the analyte molecules:

Enhanced Detection: PMP and its analogues possess a phenyl group that strongly absorbs ultraviolet (UV) light, typically around 245-250 nm. researchgate.net This allows for highly sensitive detection of otherwise non-UV-absorbing analytes, such as carbohydrates, using common HPLC-UV or Diode Array Detectors (DAD). clemson.educlemson.edu

Improved Chromatographic Behavior: The derivatization process increases the hydrophobicity of polar analytes like sugars, making them suitable for separation by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govclemson.edu

Stable Derivative Formation: The resulting derivatives are generally stable under the conditions used for chromatographic analysis, ensuring reliable and reproducible quantification. nih.gov

A prominent application of pyrazolone derivatives is the pre-column derivatization of carbohydrates for their analysis by HPLC. nih.gov Carbohydrates lack a significant chromophore, making their direct detection by UV spectrophotometry difficult. Derivatization with reagents like PMP or its analogues, such as 1-(4-isopropyl)phenyl-3-methyl-5-pyrazolone (PPMP), overcomes this limitation. nih.gov

The reaction involves the condensation of the active methylene group of the pyrazolone with the aldehyde group of a reducing sugar. researchgate.net This reaction is typically carried out under mild alkaline conditions, for instance, using aqueous ammonia (B1221849) as a catalyst, at elevated temperatures (e.g., 70-80°C). researchgate.netnih.gov The derivatized sugars can then be effectively separated on a reversed-phase column (e.g., C18) and detected with high sensitivity. nih.govclemson.edunih.gov This method has been successfully applied to analyze the monosaccharide composition of natural polysaccharides. nih.gov Research has shown that mono-PMP-labeled derivatives exhibit better chemical stability than bis-PMP derivatives. nih.gov

Table 1: Conditions for Pre-column Derivatization of Monosaccharides with PPMP

| Parameter | Value | Source |

| Derivatizing Reagent | 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP) | nih.gov |

| Catalyst | 28% aqueous ammonia | nih.gov |

| Temperature | 80°C | nih.gov |

| Reaction Time | 70 min | nih.gov |

| Analytical Method | Reversed-Phase HPLC-ESI-MS | nih.gov |

Spectroscopic Characterization Techniques in Pyrazolone Research